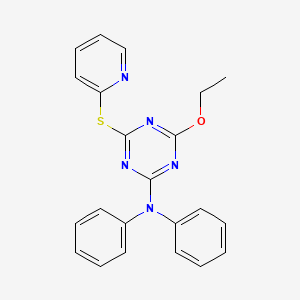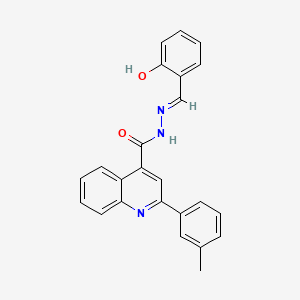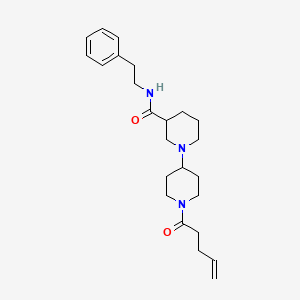![molecular formula C10H15NOS B5963978 [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5963978.png)
[1-(2-thienylmethyl)-2-pyrrolidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-thienylmethyl)-2-pyrrolidinyl]methanol, also known as TMM, is a chemical compound that has been widely studied for its potential therapeutic applications. TMM belongs to the class of compounds known as beta-hydroxy phenethylamines, which are known to have stimulant and psychoactive properties. In recent years, TMM has gained attention as a potential treatment for a variety of medical conditions, including depression, anxiety, and addiction.
作用机制
The exact mechanism of action of [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol is not yet fully understood. However, it is believed that [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol acts on the central nervous system by increasing the levels of certain neurotransmitters, including dopamine, norepinephrine, and serotonin. This increase in neurotransmitter levels is thought to be responsible for the stimulant and psychoactive effects of [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol has been studied for its biochemical and physiological effects. One study found that [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol can increase heart rate and blood pressure in rats, suggesting that it may have cardiovascular effects. Other studies have suggested that [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol may have effects on the immune system and on the metabolism of certain drugs.
实验室实验的优点和局限性
One advantage of using [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol in lab experiments is that it is relatively easy to synthesize and purify. Additionally, [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol has been extensively studied, which means that there is a large body of literature available on its properties and potential applications. However, one limitation of using [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol in lab experiments is that it is a psychoactive compound, which means that it may have effects on the behavior and physiology of test subjects.
未来方向
There are several areas of research that could be explored in the future with regards to [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol. One area of interest is the development of new synthesis methods for [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol that are more efficient and cost-effective. Another area of research is the exploration of new therapeutic applications for [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol, such as its potential use in the treatment of addiction or as a cognitive enhancer. Additionally, further studies are needed to fully understand the mechanism of action of [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol and its effects on the central nervous system and other physiological systems.
合成方法
The synthesis of [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol is a complex process that involves several steps. The most common method for synthesizing [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol involves the reaction of 2-thiophenemethylamine with formaldehyde and sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to produce [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol. Other methods for synthesizing [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol have also been reported, including the use of different starting materials and reaction conditions.
科学研究应用
[1-(2-thienylmethyl)-2-pyrrolidinyl]methanol has been extensively studied for its potential therapeutic applications. One area of research that has gained particular attention is the use of [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol as a treatment for depression and anxiety. Several studies have suggested that [1-(2-thienylmethyl)-2-pyrrolidinyl]methanol may be effective in reducing symptoms of depression and anxiety, although the exact mechanism of action is not yet fully understood.
属性
IUPAC Name |
[1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c12-8-9-3-1-5-11(9)7-10-4-2-6-13-10/h2,4,6,9,12H,1,3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLUJHMOCFRJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CS2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-furylmethyl)-N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B5963902.png)
![N-[3-(acetylamino)phenyl]-1-propionyl-4-piperidinecarboxamide](/img/structure/B5963903.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide](/img/structure/B5963915.png)
![4-[(4-methyl-1-phthalazinyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5963919.png)

![1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine](/img/structure/B5963934.png)
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5963936.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B5963941.png)

![N-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5963964.png)
![1-({5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetyl)proline](/img/structure/B5963967.png)

![ethyl 1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B5963971.png)
![5-(2-methyl-1,3-thiazol-5-yl)-1-(1-phenylethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5964002.png)